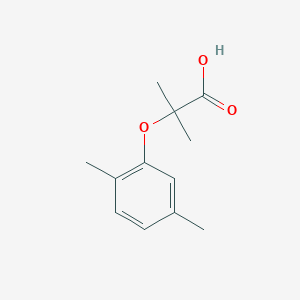![molecular formula C14H12IN3O2 B8642074 5-Iodo-1-(4-methoxy-benzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B8642074.png)
5-Iodo-1-(4-methoxy-benzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-1-(4-methoxy-benzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of iodine and methoxybenzyl groups in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-(4-methoxy-benzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through a condensation reaction between a suitable pyrazole derivative and a pyridine derivative under acidic or basic conditions.
Introduction of the Iodo Group: The iodo group can be introduced via an iodination reaction using iodine or an iodine-containing reagent.
Attachment of the 4-Methoxybenzyl Group: This step can be performed using a nucleophilic substitution reaction where the pyrazolo[3,4-b]pyridine core reacts with a 4-methoxybenzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-1-(4-methoxy-benzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the iodo group.
Applications De Recherche Scientifique
5-Iodo-1-(4-methoxy-benzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Iodo-1-(4-methoxy-benzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Iodo-1-(4-methoxybenzyl)-1H-pyrazole
- 8-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Uniqueness
5-Iodo-1-(4-methoxy-benzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol is unique due to its specific substitution pattern and the presence of both iodine and methoxybenzyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H12IN3O2 |
|---|---|
Poids moléculaire |
381.17 g/mol |
Nom IUPAC |
5-iodo-1-[(4-methoxyphenyl)methyl]-7H-pyrazolo[3,4-b]pyridin-4-one |
InChI |
InChI=1S/C14H12IN3O2/c1-20-10-4-2-9(3-5-10)8-18-14-11(6-17-18)13(19)12(15)7-16-14/h2-7H,8H2,1H3,(H,16,19) |
Clé InChI |
HQUNMIYJUGMLGZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)C(=CN3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{[(Benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid](/img/structure/B8642037.png)




![1-[(3,4-Dichlorophenyl)methyl]imidazolidin-2-one](/img/structure/B8642064.png)
![2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine](/img/structure/B8642082.png)



